molecular formula C17H12N6S2 B5310169 2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole

2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole

Cat. No.: B5310169
M. Wt: 364.5 g/mol
InChI Key: PVIUSXUGMWMIRB-UHFFFAOYSA-N
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Description

The compound “2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring, a triazole ring, and a thiadiazole ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of appropriate precursors under specific conditions . For example, the synthesis of related triazolothiadiazine derivatives has been reported to involve the reaction of an appropriate 4-amino-1,2,4-triazole-5-thiol with a suitable aldehyde or ketone .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of several heterocyclic rings, including a pyridine ring, a triazole ring, and a thiadiazole ring . These rings are connected in a specific arrangement, which can influence the compound’s physical and chemical properties, as well as its potential biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the presence of the triazole and thiadiazole rings could potentially make the compound reactive towards certain electrophiles or nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure . For example, the presence of the heterocyclic rings could influence the compound’s solubility, stability, and reactivity .

Properties

IUPAC Name

2-[2-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6S2/c1-2-6-13-12(5-1)19-14(24-13)7-8-15-22-23-16(20-21-17(23)25-15)11-4-3-9-18-10-11/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIUSXUGMWMIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC3=NN4C(=NN=C4S3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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